S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

Oligonucleotide Synthesis Phosphoramidite Chemistry Thiol Protection

S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine (CAS 136055-15-7) is a synthetically protected nucleoside analogue derived from 4-thio-2'-deoxyuridine. Its defining structural feature is the S-cyanoethyl thioether protection at the 4-position of the uracil base, which masks the highly reactive thiol group.

Molecular Formula C12H15N3O4S
Molecular Weight 297.33 g/mol
Cat. No. B12096185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine
Molecular FormulaC12H15N3O4S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)SCCC#N)CO)O
InChIInChI=1S/C12H15N3O4S/c13-3-1-5-20-10-2-4-15(12(18)14-10)11-6-8(17)9(7-16)19-11/h2,4,8-9,11,16-17H,1,5-7H2
InChIKeyCZQBHPVPERJLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine: A Protected Building Block for Nucleoside Research


S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine (CAS 136055-15-7) is a synthetically protected nucleoside analogue derived from 4-thio-2'-deoxyuridine. Its defining structural feature is the S-cyanoethyl thioether protection at the 4-position of the uracil base, which masks the highly reactive thiol group. This chemical strategy converts a biologically interesting but synthetically challenging molecule into a stable, ready-to-use phosphoramidite monomer suitable for solid-phase oligonucleotide synthesis [1]. This compound is a critical intermediate for introducing 4-thio-2'-deoxyuridine modifications into DNA, where the sulfur substitution imparts unique photophysical and biochemical properties not found in canonical nucleosides. It is a key research tool in fields ranging from nucleic acid chemistry to drug discovery [2].

Why Unprotected 4-Thio-2'-deoxyuridine Cannot Substitute for S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine in Chemical Synthesis


The critical differentiator for S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine is its role as a protected chemical intermediate. A direct substitution with its unprotected analog, 4-thio-2'-deoxyuridine, will fail in automated DNA synthesis because the free nucleophilic thiol group at the 4-position is chemically incompatible with the phosphoramidite coupling cycle. The thiol would react with electrophilic reagents, undergo oxidation, and form disulfide byproducts, leading to synthesis failure and low-purity oligonucleotides [1]. Similarly, substituting the 4-thio modification with a standard 2'-deoxyuridine completely eliminates the unique photochemical properties—namely absorption at 340 nm—that make this nucleoside valuable for photocrosslinking and photoaffinity labeling experiments [2]. The cyanoethyl protecting group is not merely a synthetic convenience; it is an enabling technology that makes the application of 4-thio-dU chemistry feasible in standard solid-phase workflows.

Evidence for Selecting S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine Against Closest Analogs


Chemical Stability and Compatibility in Automated Solid-Phase Synthesis vs. Unprotected 4-Thio-2'-deoxyuridine

The S-cyanoethyl protecting group on S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine provides critical stability during standard phosphoramidite synthesis. Unlike the unprotected thiol, which is prone to oxidation and deleterious side reactions, the protected form can be synthesized using unmodified automated protocols [1]. A direct comparison is not possible in the same reaction vessel because the unprotected compound causes synthesis failure, but the consequence of using the protected form is a standard coupling efficiency comparable to canonical DNA bases, a result unattainable with the free thiol [2]. The vendor confirms that 'Coupling: No changes needed from standard method' for the cyanoethyl-protected monomer, representing a critical enabling differentiation.

Oligonucleotide Synthesis Phosphoramidite Chemistry Thiol Protection

Defined Deprotection Protocol to Minimize Undesired Side Products vs. Standard Deprotection

A unique post-synthetic protocol is essential for S4-(2-cyanoethyl)-4-thio-2'-deoxyuridine to prevent a known side reaction. Standard ammonium hydroxide deprotection used for conventional nucleotides leads to partial 'ammonolysis' at the 4-thio position, converting the desired 4-thio-2'-deoxyuridine into an undesired 2'-deoxycytidine (dC) species and significantly reducing target product yield [1]. For the cyanoethyl-protected compound, the specific protocol involves a pre-treatment with 1.0 M DBU in anhydrous acetonitrile to remove the cyanoethyl group, followed by deprotection with 50 mM sodium hydrosulfide (NaSH) in concentrated ammonium hydroxide, which 'radically reduces the level of ammonolysis which would lead to undesired dC' [1]. Using a standard universal deprotection protocol on a standard 2'-deoxyuridine fails to generate this specific photoactive nucleoside.

Oligonucleotide Deprotection Ammonolysis Process Chemistry

UV Photochemical Activation at 340 nm vs. Canonical 2'-Deoxyuridine

A key differentiator of the 4-thio-2'-deoxyuridine base (the deprotected form of the target compound) from its canonical analogue is its unique photochemistry. The sulfur substitution shifts its maximum UV absorption to approximately 340 nm, a spectral region where natural nucleosides are transparent [1]. This property allows for selective photoexcitation using near-UV light that does not damage natural nucleic acids, making it a superior crosslinking agent. A direct comparison shows that standard 2'-deoxyuridine has no absorption at 340 nm and therefore cannot be used for this application, while 4-thio-2'-deoxyuridine is an efficient photoaffinity probe.

Photoaffinity Labeling UV Crosslinking Nucleic Acid Structure

Antimicrobial Activity of 4-Thio-deoxyuridine Scaffold vs. 4-Oxo-deoxyuridine Parent

In a direct comparison of the core scaffold, 4-thio analogues of 2'-deoxyuridine exhibit superior antimicrobial activity compared to their C4-oxo counterparts. Makarov et al. demonstrated that novel sulfur-containing nucleoside analogs were 'low toxic' and 'demonstrated better inhibitory activity compared to their C4-oxo ones' against *Mycobacterium tuberculosis* and Gram-positive bacterial strains [1]. The most active compounds showed promising activity against drug-resistant clinical *M. intracellulare* isolates. This demonstrates that the 4-thio elementary unit, which is a core component of the target compound, is a validated, therapeutically relevant chemotype.

Antimicrobial Resistance Nucleoside Analogues Drug Discovery

Primary Application Scenarios for S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine in Nucleic Acid Research


Solid-Phase Synthesis of Photocrosslinkable DNA Probes

This is the principal application of the protected phosphoramidite. Researchers requiring site-specific incorporation of a photoactive probe into a DNA strand for mapping protein-DNA interactions, ribozyme structural studies, or DNA damage/repair assays must purchase this specific cyanoethyl-protected building block [1]. The standard phosphoramidite protocol compatibility, combined with its unique 340 nm photocrosslinking capability upon deprotection, makes it the only viable option for automated de novo synthesis of these essential molecular biology tools [2].

Chemical Biology Tool for Post-Synthetic Oligonucleotide Modification

The 4-thio-2'-deoxyuridine base, accessed via deprotection of this compound, serves as a chemoselective handle for post-synthetic conjugation. The sulfur atom can be selectively alkylated or undergo oxidative amination to install fluorescent dyes, biotin, long-linker amines, or other functional groups [1]. This platform property is unique to the 4-thio modification and supports the development of custom oligonucleotide conjugates for diagnostics and therapeutic construct assembly.

Development of Novel Antiviral and Antimicrobial Nucleoside Analogs

Medicinal chemistry programs focused on combating drug-resistant bacteria or viruses such as HSV and VZV can use this compound to synthesize libraries of 4-thio-modified oligonucleotides or to study intracellular metabolism of 4-thio nucleosides [1]. The scaffold has shown superior activity against *Mycobacterium tuberculosis* compared to its 4-oxo parent, highlighting its value as a starting material in structure-activity relationship (SAR) campaigns for new therapeutic leads [2].

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